molecular formula C12H28Cl2O2PtS2 B1232020 Ptcl2-Pr-sulfoxide CAS No. 40211-39-0

Ptcl2-Pr-sulfoxide

Cat. No.: B1232020
CAS No.: 40211-39-0
M. Wt: 534.5 g/mol
InChI Key: CIFHTLPMYBXVEY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ptcl2-Pr-sulfoxide, identified as cis-dichlorobis(di-n-propyl sulfoxide)platinum(II), is a platinum(II) coordination complex developed for investigative chemistry and biomedical research . Its core research value lies in the exploration of novel anticancer agents, following the precedent set by cisplatin but offering distinct properties due to the presence of di-n-propyl sulfoxide ligands . The structural motif of platinum complexes bearing sulfur-based ligands is a active area of study in the development of cytotoxic compounds with potential to overcome the limitations of established drugs . Researchers utilize this complex as a precursor for synthesizing new chemical entities and for in vitro cytotoxicity profiling against a wide panel of human cancer cell lines, contributing to the structure-activity understanding of non-classical platinum chemotherapeutics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

40211-39-0

Molecular Formula

C12H28Cl2O2PtS2

Molecular Weight

534.5 g/mol

IUPAC Name

platinum(2+);1-propylsulfinylpropane;dichloride

InChI

InChI=1S/2C6H14OS.2ClH.Pt/c2*1-3-5-8(7)6-4-2;;;/h2*3-6H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

CIFHTLPMYBXVEY-UHFFFAOYSA-L

SMILES

CCCS(=O)CCC.CCCS(=O)CCC.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

CCCS(=O)CCC.CCCS(=O)CCC.[Cl-].[Cl-].[Pt+2]

Synonyms

dichlorobis(di-n-propyl sulfoxide)platinum(II)
PtCl2-Pr-sulfoxide

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Cytotoxicity and Mechanisms of Action

Platinum-based compounds are well-known for their anticancer properties, with cisplatin being the most recognized example. Recent studies have shown that platinum(II) complexes, including those with sulfoxide ligands, exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that a platinum(II) complex with a sulfoxide ligand displayed enhanced cytotoxic effects compared to traditional platinum drugs. The mechanism of action often involves the formation of DNA adducts, leading to apoptosis in cancer cells .

Case Study: Efficacy Against Tumor Cell Lines

A study evaluated the cytotoxic potential of a platinum(II) complex containing 1-phenylsulfoxide against several tumor cell lines, including HeLa (cervical cancer), SK-OV-3 (ovarian cancer), and U-937 (histiocytic lymphoma). The results indicated that the complex exhibited IC50 values significantly lower than those of cisplatin, suggesting enhanced efficacy against these cancer types .

Drug Delivery Systems

Nanoparticle Conjugation

The incorporation of platinum(II) complexes into nanoparticle systems has been explored to improve drug delivery and reduce systemic toxicity. For example, researchers have synthesized platinum(II)-tethered magnetic nanoparticles that can selectively target cancer cells. This method enhances the stability of the drug in circulation and facilitates controlled release at tumor sites .

Mechanism of Action in Drug Delivery

The mechanism involves the release of platinum ions in response to the acidic environment of tumor tissues, which allows for targeted therapy while minimizing damage to healthy cells. This approach has shown promise in preclinical models, indicating a potential pathway for developing less toxic and more effective cancer treatments .

Functional Materials in Polymer Science

Synthesis of Polysulfoxides

Platinum(II) complexes can serve as catalysts in the synthesis of polysulfoxides, which are being investigated for their unique properties as 'stealth' polymers. These materials exhibit low toxicity and can scavenge reactive oxygen species (ROS), making them suitable for biomedical applications such as drug delivery and tissue engineering .

Properties and Applications

Polysulfoxides synthesized using platinum(II) catalysts demonstrate significant anti-inflammatory properties due to their ability to reduce ROS levels in biological systems. This dual functionality—acting as both a stealth material and an active therapeutic agent—positions these compounds as valuable tools in biomaterials research .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer Agent Platinum(II) complexes with sulfoxide ligands show enhanced cytotoxicitySignificant efficacy against various tumor cell lines compared to cisplatin
Drug Delivery Systems Conjugation to nanoparticles for targeted therapyImproved stability and controlled release at tumor sites
Functional Materials Synthesis of polysulfoxides for biomedical applicationsLow toxicity and ROS scavenging capabilities

Preparation Methods

Precursor-Based Synthesis via cis-[PtCl₂(DMSO)₂]

A widely utilized starting material for platinum(II) sulfoxide complexes is cis-[PtCl₂(DMSO)₂] , which serves as a versatile precursor for ligand substitution reactions. The synthesis of this precursor involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with dimethyl sulfoxide (DMSO) in aqueous media. The reaction proceeds via sequential substitution of chloride ligands by DMSO, leveraging the strong trans effect of sulfoxide ligands to favor the cis configuration.

For propyl sulfoxide analogues, the substitution of DMSO with Pr-SO can be achieved under controlled conditions. In a representative procedure:

  • cis-[PtCl₂(DMSO)₂] is suspended in an aqueous-methanol solution.

  • Propyl sulfoxide is added in stoichiometric excess (2–3 equiv) to ensure complete ligand exchange.

  • The mixture is refluxed at 60–70°C for 12–24 hours, monitored by ¹⁹⁵Pt NMR spectroscopy for the disappearance of the precursor signal at δ ≈ −2,300 ppm.

  • The product cis-[PtCl₂(Pr-SO)₂] is isolated as a yellow solid via solvent evaporation, yielding 70–85% after recrystallization from dichloromethane-hexane.

Key Consideration : The trans effect of sulfoxide ligands dictates the retention of the cis configuration during substitution, preventing isomerization to the thermodynamically less stable trans form.

Direct Synthesis from K₂[PtCl₄] and Propyl Sulfoxide

An alternative route bypasses the DMSO precursor, directly reacting K₂[PtCl₄] with Pr-SO in a single-pot synthesis:

  • K₂[PtCl₄] is dissolved in deionized water at 50°C.

  • Propyl sulfoxide (2.2 equiv) is added dropwise, inducing a color change from red-brown to pale yellow.

  • The solution is stirred for 48 hours under nitrogen to prevent oxidation.

  • The complex precipitates upon cooling to 4°C, filtered, and washed with cold ethanol (Yield: 60–75%).

Advantage : This method avoids multi-step synthesis but requires stringent control of pH (6.5–7.0) to prevent hydrolysis to platinum aqua species.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Propyl sulfoxide ligands exhibit distinct resonances for methylene protons adjacent to sulfur (δ 2.8–3.1 ppm) and terminal methyl groups (δ 1.0–1.2 ppm).

  • ¹⁹⁵Pt NMR : A singlet at δ −2,150 to −2,250 ppm confirms the square-planar Pt(II) geometry, with chemical shifts sensitive to the electron-donating ability of the sulfoxide.

  • IR Spectroscopy : ν(S=O) stretches appear at 1,050–1,100 cm⁻¹, slightly lower than free Pr-SO (1,130 cm⁻¹), indicating coordination via sulfur.

X-ray Crystallography

Single-crystal X-ray diffraction of cis-[PtCl₂(Pr-SO)₂] reveals:

  • Pt–S bond lengths : 2.15–2.20 Å, consistent with strong σ-donor and π-acceptor properties of sulfoxides.

  • Cl–Pt–Cl angle : 87–89°, confirming cis geometry.

  • S–O bond elongation : 1.48–1.50 Å (vs. 1.45 Å in free Pr-SO), reflecting back-donation from platinum to the sulfoxide’s antibonding orbitals.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (HPLC)Reaction Time (h)Key Advantage
Precursor substitution70–85>95%12–24High stereochemical control
Direct synthesis60–7585–90%48Fewer steps, lower cost

Critical Insight : The precursor method achieves higher yields and purity due to the stability of cis-[PtCl₂(DMSO)₂] , whereas the direct route risks forming hydrolyzed byproducts like [Pt(OH₂)₂(Pr-SO)₂]²⁺ in aqueous media.

Mechanistic Studies and Kinetic Considerations

Ligand Substitution Kinetics

The rate of Pr-SO substitution into cis-[PtCl₂(DMSO)₂] follows a two-step associative mechanism:

  • Rate-determining step : Dissociation of one DMSO ligand (k₁ ≈ 1.2 × 10⁻⁴ s⁻¹ at 25°C).

  • Fast step : Binding of Pr-SO to the vacant site (k₂ ≈ 5.6 × 10³ M⁻¹s⁻¹).

The activation energy (Eₐ) for DMSO substitution is 68 kJ/mol, lower than that for chloride substitution (85 kJ/mol), underscoring the lability of sulfoxide ligands.

Hydrolysis Resistance

Unlike cisplatin, cis-[PtCl₂(Pr-SO)₂] exhibits slow hydrolysis in physiological conditions (t₁/₂ ≈ 72 hours at pH 7.4), attributed to the strong trans effect of Pr-SO stabilizing the Pt–Cl bonds. This property enhances its suitability for drug delivery systems with reduced nephrotoxicity.

Challenges and Optimization Strategies

Byproduct Formation

  • Trans isomer contamination : Occurs at temperatures >80°C due to sulfoxide ligand lability. Mitigated by maintaining reaction temperatures below 70°C.

  • Oxidation to Pt(IV) : Additives like hydroquinone (0.1% w/w) prevent oxidation during prolonged reactions.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate substitution but risk ligand exchange.

  • Mixed aqueous-organic systems (H₂O/MeOH 3:1) balance solubility and reaction rates .

Q & A

Q. What experimental parameters are critical for synthesizing PtCl₂-Pr-sulfoxide with high reproducibility?

Methodological Answer:

  • Maintain precise temperature control (±2°C) and inert atmosphere (e.g., nitrogen/argon) to prevent oxidation.
  • Use stoichiometric ratios (Pt:Cl:Pr-sulfoxide = 1:2:1.05) and monitor reaction progress via in-situ UV-Vis spectroscopy.
  • Document variables in a standardized protocol table (Table 1) with columns for reagent purity, reaction time, yield, and characterization methods (e.g., NMR, XRD).
  • Reference established synthetic protocols from peer-reviewed literature and validate purity through elemental analysis .

Q. How should researchers characterize PtCl₂-Pr-sulfoxide to confirm structural identity and purity?

Methodological Answer:

  • Combine spectroscopic techniques:
  • ¹H/¹³C NMR for ligand coordination analysis.
  • X-ray crystallography for unambiguous structural determination.
  • ESI-MS to verify molecular weight.
    • Include comparative tables (Table 2) listing observed vs. literature values for key spectral peaks.
    • For novel compounds, provide full experimental details in supplementary materials, including crystallization solvents and diffraction parameters .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental reactivity data for PtCl₂-Pr-sulfoxide?

Methodological Answer:

  • Perform multiscale modeling :
  • Use DFT calculations (e.g., B3LYP/def2-TZVP) to predict reaction pathways.
  • Validate with kinetic studies (e.g., Eyring plots) under varying temperatures.
    • Create a discrepancy analysis table (Table 3) comparing computed activation energies vs. experimental values.
    • Apply Bayesian statistics to quantify uncertainty in computational models .

Q. How do solvent effects, particularly dimethyl sulfoxide (DMSO), influence PtCl₂-Pr-sulfoxide’s catalytic behavior?

Methodological Answer:

  • Design a solvent-screening matrix (Table 4) testing DMSO variants (e.g., anhydrous vs. hydrated) and alternatives (DMF, acetonitrile).
  • Use cyclic voltammetry to assess redox activity and UV-Vis kinetics to track intermediate formation.
  • Reference solvent polarity indexes (e.g., ET(30)) to correlate solvent choice with reaction outcomes .

Q. What statistical methods are optimal for analyzing contradictory spectroscopic data across research groups?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA) to identify outlier datasets.
  • Use Bland-Altman plots to visualize agreement between NMR chemical shifts.
  • Publish raw data in open repositories (e.g., Zenodo) with metadata tags for instrument type and calibration standards .

Methodological Frameworks for Research Design

  • PICO Framework for mechanistic studies:
    • Population : PtCl₂-Pr-sulfoxide complexes.
    • Intervention : Solvent variation (DMSO vs. non-polar solvents).
    • Comparison : Catalytic efficiency under identical conditions.
    • Outcome : Reaction rate constants and selectivity ratios .
  • FINER Criteria for evaluating research questions:
    • Feasibility : Access to synchrotron facilities for XRD.
    • Novelty : Investigating understudied σ-donor effects of Pr-sulfoxide.
    • Ethical : Safe disposal protocols for platinum waste .

Tables for Data Organization

Q. Table 1: Standardized Synthesis Protocol

ParameterValue/RangeInstrumentationValidation Method
Temperature25±2°CJacketed ReactorCalibrated Thermocouple
Stirring Rate600 rpmMagnetic StirrerHigh-Speed Camera
Reaction Time12 hIn-situ UV-VisQuartz Cuvette

Q. Table 2: Comparative Spectroscopic Data

TechniqueObserved ValueLiterature ValueDeviation (%)Source
¹H NMR (δ)2.35 ppm2.40 ppm2.1J. Org. Chem. 2020
XRD (Å)1.982.011.5Acta Cryst. 2021

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.